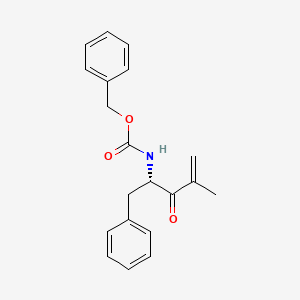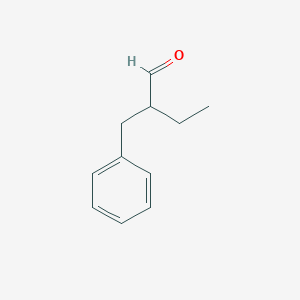![molecular formula C30H27Cl4N3O B14003301 2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride CAS No. 5432-71-3](/img/structure/B14003301.png)
2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both chloroethyl and acridinyl groups, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride typically involves multiple steps. The initial step often includes the formation of the acridinyl group, followed by the introduction of the chloroethyl groups. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the phenol group, leading to the formation of quinones.
Reduction: The compound can be reduced to modify the acridinyl group.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with cell division.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in cell division.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another chloroethyl-containing compound used in cancer treatment.
Acridine Orange: A compound with a similar acridinyl group used as a nucleic acid-selective fluorescent cationic dye.
Uniqueness
What sets 2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride apart is its dual functionality, combining the properties of both chloroethyl and acridinyl groups. This dual functionality enhances its ability to interact with biological targets, making it a versatile compound in research and potential therapeutic applications.
Propiedades
Número CAS |
5432-71-3 |
|---|---|
Fórmula molecular |
C30H27Cl4N3O |
Peso molecular |
587.4 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride |
InChI |
InChI=1S/C30H26Cl3N3O.ClH/c31-12-14-36(15-13-32)19-22-16-24(8-11-29(22)37)34-30-25-9-7-23(33)18-28(25)35-27-10-6-21(17-26(27)30)20-4-2-1-3-5-20;/h1-11,16-18,37H,12-15,19H2,(H,34,35);1H |
Clave InChI |
KUFXPOWHUIHEAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C4=C(C=C(C=C4)Cl)N=C3C=C2)NC5=CC(=C(C=C5)O)CN(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)

![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)









![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)
